This compound is used as an organic building block . .
This compound is used in the palladium-catalyzed synthesis of N-Boc-protected anilines. It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Carbamates can be synthesized through various methods, including amination, carboxylation, and rearrangement . These methods can be used to produce a wide range of carbamates, which have numerous applications in fields like pharmaceuticals, agriculture, and polymers .
4-(Boc-amino)-1-butanol, also known as tert-butyl N-(4-hydroxybutyl)carbamate, is an organic compound with the molecular formula C9H19NO3 and a molecular weight of 189.26 g/mol. It features a tert-butoxycarbonyl group protecting the amino functionality, making it a valuable intermediate in organic synthesis. This compound typically appears as a low melting solid or liquid, with a melting point range of 37°C to 40°C and a specific gravity of approximately 1.02 .
The compound is identified by its CAS number 75178-87-9 and has various synonyms, including tert-butyl 4-hydroxybutyl carbamate and n-boc-4-aminobutanol. Its structure can be represented using the SMILES notation: CC(C)(C)OC(=O)NCCCCO, indicating the presence of both hydroxy and amino functional groups .
While specific biological activity data for 4-(Boc-amino)-1-butanol is limited, compounds containing amino and hydroxy groups are often investigated for their potential pharmaceutical applications. The presence of these functional groups suggests possible interactions with biological systems, including enzyme inhibition or receptor binding.
Compounds similar to 4-(Boc-amino)-1-butanol have been studied for their roles as intermediates in drug synthesis or as active pharmaceutical ingredients themselves, particularly in the development of treatments for neurological disorders due to their structural similarities to neurotransmitters .
4-(Boc-amino)-1-butanol serves as an important building block in organic synthesis and medicinal chemistry. Its applications include:
Interaction studies involving 4-(Boc-amino)-1-butanol typically focus on its reactivity with other chemical species. For instance:
Several compounds share structural similarities with 4-(Boc-amino)-1-butanol. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Amino-1-butanol | Contains an amino group without protection | Directly reactive; less stable than Boc-protected version |
N-Boc-4-piperidinol | Contains a piperidine ring instead of butanol | More rigid structure; different pharmacological properties |
tert-Butyl carbamate | Lacks hydroxy functionality | Simpler structure; primarily used as a protecting group |
3-Amino-1-butanol | Amino group at position three instead of four | Different reactivity profile due to position change |
The unique combination of both hydroxy and amino functionalities in 4-(Boc-amino)-1-butanol makes it particularly versatile for synthetic applications compared to its analogs, which may lack one or both functionalities.